REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:10])=[N:4][C:5]([CH3:9])=[CH:6][C:7]=1[CH3:8].C1C(=O)N([Br:18])C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[C:3]([CH2:10][Br:18])=[N:4][C:5]([CH3:9])=[CH:6][C:7]=1[CH3:8]
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=CC1C)C)C
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
567 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
WASH
|
Details
|
the filtration residue was washed with carbon tetrachloride
|
Type
|
CONCENTRATION
|
Details
|
The resulting filtrate was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 0% to 10%)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=CC1C)C)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 16.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |